molecular formula C21H23N3O4S B11602269 3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11602269
M. Wt: 413.5 g/mol
InChI Key: KGOOQRKVLMJUAI-UHFFFAOYSA-N
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Description

3-AMINO-N-(3,4,5-TRIMETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that features a thienoquinoline core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties and biological activities. The presence of the trimethoxyphenyl group enhances its pharmacological profile, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(3,4,5-TRIMETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thienoquinoline skeleton.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often using reagents like palladium catalysts.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(3,4,5-TRIMETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-AMINO-N-(3,4,5-TRIMETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Due to its pharmacological profile, it is investigated as a potential therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(3,4,5-TRIMETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in its biological activity by enhancing its binding affinity to target proteins. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

Uniqueness

3-AMINO-N-(3,4,5-TRIMETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is unique due to its thienoquinoline core and the presence of the trimethoxyphenyl group, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets and exhibit diverse biological activities sets it apart from other similar compounds.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C21H23N3O4S/c1-26-15-9-12(10-16(27-2)18(15)28-3)23-20(25)19-17(22)13-8-11-6-4-5-7-14(11)24-21(13)29-19/h8-10H,4-7,22H2,1-3H3,(H,23,25)

InChI Key

KGOOQRKVLMJUAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N

Origin of Product

United States

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